molecular formula C42H27N3 B1375002 N-phenyl-3,6-di(N-carbazolyl)carbazole CAS No. 211685-96-0

N-phenyl-3,6-di(N-carbazolyl)carbazole

Cat. No. B1375002
CAS RN: 211685-96-0
M. Wt: 573.7 g/mol
InChI Key: ZEGYQBGJQMTXKA-UHFFFAOYSA-N
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Description

“N-phenyl-3,6-di(N-carbazolyl)carbazole” is a compound that has been used in the field of optoelectronics . It is a nitrogen-containing aromatic heterocyclic conducting polymer . This compound is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability .


Synthesis Analysis

The synthesis of “this compound” involves a four-step reaction sequence starting from carbazole . The process involves electropolymerization, which is the formation of polymer films on the electrode surface in an electrolyte solution via oxidative coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a tri-carbazole (3Cz) structure . The molecule is twisted (not planar), so the N-phenyl and carbazole orbitals are not sufficiently conjugated .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily oxidative in nature . The compound exhibits reversible electrochemical oxidation processes .


Physical And Chemical Properties Analysis

“this compound” exhibits excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . It also has significant electrochromic behavior .

Scientific Research Applications

Electrochromic Applications

N-phenyl-3,6-di(N-carbazolyl)carbazole derivatives have been studied for their applications in electrochromic devices. Hsiao and Lin (2016) synthesized compounds like 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole, which were electropolymerized to form polymer films exhibiting significant electrochromic behavior. These films showed reversible electrochemical oxidation processes and color changes upon oxidation, indicating their potential for electrochromic applications (Hsiao & Lin, 2016).

Organic Light Emitting Diodes (OLEDs)

Carbazole-based materials, including this compound derivatives, are frequently used in OLEDs. Hoffmann et al. (2011) conducted a spectroscopic investigation supported by density functional theory (DFT) calculations on carbazole derivatives, demonstrating their high triplet-state energy essential for OLED matrix materials. These derivatives also exhibit triplet excimer emission, which is crucial for the performance of OLEDs (Hoffmann et al., 2011).

Jiang et al. (2011) explored solution-processible carbazole-based host materials for blue phosphorescent OLEDs. They found that these compounds, due to their highly twisted configuration, exhibit high triplet energy levels and improved hole-injection properties, making them suitable for blue-emitting phosphorescent OLEDs (Jiang et al., 2011).

Photodynamic Processes

Carbazole derivatives like N-phenyl-carbazoles have been studied for their potential in photodynamic processes. Ramirez et al. (2020) investigated the photophysics of N-phenyl-carbazoles, noting their high triplet states and singlet oxygen generation capabilities. This suggests their potential use as sensitizers in photodynamic processes, highlighting a possible pharmacological role (Ramirez et al., 2020).

Fluorescent Organic Nanoparticles (FONs)

Palayangoda et al. (2008) synthesized carbazole-based donor-acceptor compounds, which aggregate into fluorescent organic nanoparticles (FONs) in a water/THF mixture. These nanoparticles exhibited much higher emission than the compounds in solution, indicating their potential for applications in nanotechnology and bioimaging (Palayangoda et al., 2008).

Mechanism of Action

Target of Action

N-phenyl-3,6-di(N-carbazolyl)carbazole, also known as 9’-Phenyl-9’H-9,3’:6’,9’'-tercarbazole, primarily targets the formation of electrochromic polycarbazole films . These films are robust and are formed on the electrode surface in an electrolyte solution .

Mode of Action

The compound interacts with its targets through electropolymerization , a process that involves oxidative coupling reactions . This process results in the formation of polymer films on the electrode surface . The electro-generated polymer films exhibit reversible electrochemical oxidation processes, with significant electrochromic behavior .

Biochemical Pathways

The compound affects the electropolymerization pathway . Two compounds with a tri-carbazole (3Cz) structure, namely 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole (NO2-3Cz) and 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole (NH2-3Cz), were synthesized and electropolymerized into robust polymer films on the electrode surface in an electrolyte solution via the oxidative coupling reactions . The possible electropolymerization mechanisms of the NO2-3Cz and NH2-3Cz monomers are suggested; that of the former is through carbazole–carbazole coupling, and the latter is through both carbazole–carbazole and NH2–carbazole coupling .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s known that the compound has a molecular weight of 573.684 and a density of 1.3±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the compound’s action is the formation of robust polymer films on the electrode surface . These films exhibit reversible electrochemical oxidation processes, with significant electrochromic behavior . The color of the films changes upon oxidation .

Action Environment

The action of the compound is influenced by the electrolyte solution in which electropolymerization occurs . The environment, including factors such as the presence of other compounds and the specific conditions of the electrolyte solution, can influence the compound’s action, efficacy, and stability .

Future Directions

The future directions for “N-phenyl-3,6-di(N-carbazolyl)carbazole” are likely to involve further exploration of its optoelectronic applications . Its unique properties make it a potential candidate for use in a variety of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Biochemical Analysis

Biochemical Properties

N-phenyl-3,6-di(N-carbazolyl)carbazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in oxidative coupling reactions, leading to the formation of robust polymer films . These interactions are primarily driven by the carbazole–carbazole coupling mechanism, which facilitates the formation of stable polymer structures.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the electrochemical properties of this compound enable it to participate in redox reactions, thereby affecting cellular oxidative states and signaling pathways . Additionally, its ability to form polymer films can impact cellular adhesion and morphology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s tri-carbazole structure allows it to engage in carbazole–carbazole coupling, leading to the formation of stable polymer networks . These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that this compound maintains its electrochemical activity over extended periods, making it suitable for long-term applications . Its stability can be influenced by environmental factors such as temperature and pH, which may affect its degradation rate and long-term efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular function and promote beneficial biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in oxidative coupling reactions underscores its involvement in redox metabolism, where it can influence metabolic flux and metabolite levels . Additionally, its interactions with specific enzymes can modulate the activity of metabolic pathways, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to traverse cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can impact its ability to participate in biochemical reactions and influence cellular processes, such as signal transduction and gene expression.

properties

IUPAC Name

3,6-di(carbazol-9-yl)-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H27N3/c1-2-12-28(13-3-1)43-41-24-22-29(44-37-18-8-4-14-31(37)32-15-5-9-19-38(32)44)26-35(41)36-27-30(23-25-42(36)43)45-39-20-10-6-16-33(39)34-17-7-11-21-40(34)45/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGYQBGJQMTXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=CC(=C7)N8C9=CC=CC=C9C1=CC=CC=C18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The Rf values of the objective substance, 3,6-dibromo-9-phenyl-9H-carbazole, and carbazole were respectively 0.32, 0.73, and 0.18 which were obtained by silica gel thin layer chromatography (TLC) (with a developing solvent containing ethyl acetate and hexane in a 1:10 ratio).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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